molecular formula C19H24N4O3 B14439196 2H-1-Benzopyran-2-one, 8-(nonyloxy)-3-(1H-tetrazol-5-yl)- CAS No. 76253-49-1

2H-1-Benzopyran-2-one, 8-(nonyloxy)-3-(1H-tetrazol-5-yl)-

Cat. No.: B14439196
CAS No.: 76253-49-1
M. Wt: 356.4 g/mol
InChI Key: JYMNBIWDSUYAFR-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 8-(nonyloxy)-3-(1H-tetrazol-5-yl)- is a synthetic organic compound that belongs to the class of benzopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 8-(nonyloxy)-3-(1H-tetrazol-5-yl)- typically involves multiple steps, including the formation of the benzopyran core, the introduction of the nonyloxy group, and the attachment of the tetrazolyl moiety. Common reagents used in these reactions include nonyl bromide, tetrazole, and various catalysts. Reaction conditions often involve controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 8-(nonyloxy)-3-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of specific groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 8-(nonyloxy)-3-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2-one derivatives: Compounds with similar benzopyran cores but different substituents.

    Tetrazole-containing compounds: Molecules with tetrazole groups attached to various cores.

Uniqueness

2H-1-Benzopyran-2-one, 8-(nonyloxy)-3-(1H-tetrazol-5-yl)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

76253-49-1

Molecular Formula

C19H24N4O3

Molecular Weight

356.4 g/mol

IUPAC Name

8-nonoxy-3-(2H-tetrazol-5-yl)chromen-2-one

InChI

InChI=1S/C19H24N4O3/c1-2-3-4-5-6-7-8-12-25-16-11-9-10-14-13-15(18-20-22-23-21-18)19(24)26-17(14)16/h9-11,13H,2-8,12H2,1H3,(H,20,21,22,23)

InChI Key

JYMNBIWDSUYAFR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3

Origin of Product

United States

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